
1-Bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene
Übersicht
Beschreibung
“1-Bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene” is a chemical compound with the CAS Number: 1225380-05-1. It has a molecular weight of 267.09 . The compound is stored in a sealed, dry environment at 2-8°C . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for the compound is 1S/C10H10BrF3/c1-9(2,10(12,13)14)7-3-5-8(11)6-4-7/h3-6H,1-2H3 . This indicates that the compound has a benzene ring with a bromo group and a 1,1,1-trifluoro-2-methylpropan-2-yl group attached to it.Physical And Chemical Properties Analysis
The compound has a molecular weight of 267.1 g/mol . It is a liquid at room temperature . The compound is sealed in a dry environment and stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
1-Bromo derivatives of benzene, such as 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene, have been studied for their crystal structures. These studies reveal supramolecular features like hydrogen bonding and π–π interactions, which are crucial in understanding molecular interactions and designing new materials (Stein, Hoffmann, & Fröba, 2015).
Chemical Synthesis
The bromo and trifluoro groups in compounds like 1-Bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene play a significant role in Friedel–Crafts chemistry. These compounds are used as intermediates in various synthesis reactions, demonstrating their importance in the development of new chemical entities (Albar, Khalaf, & Bahaffi, 1997).
Thermodynamics Studies
Research on mixtures containing bromo and methylpropane components, similar to the compound , has been conducted to understand their excess enthalpies and volumes. These studies provide insights into the interactions at the molecular level, which are essential for developing new materials and understanding chemical processes (Peiró, Gracia, & Losa, 1981).
X-Ray Structure Determinations
Investigations into the structures of bromo- and bromomethyl-substituted benzenes, including those with trifluoro and methyl groups, offer valuable data on molecular interactions and bonding. Such studies aid in the development of new compounds and materials (Jones, Kuś, & Dix, 2012).
Development of Liquid Crystals
Compounds with benzene rings functionalized with bromo and trifluoro groups are used to create novel cholesteric glassy liquid crystals. These materials have significant implications in electronics and display technologies (Kim et al., 2008).
Radiosynthesis Applications
The bromo and trifluoro groups in benzene derivatives are used in the radiosynthesis of various compounds. These are essential for developing new radiopharmaceuticals and imaging agents (Namolingam, Luthra, Brady, & Pike, 2001).
Reactivity Studies
Research on reactions of compounds containing bromo, ethoxy, and trifluoro groups with benzenethiols highlights the chemical reactivity of these compounds. Such studies are crucial for understanding reaction mechanisms and developing new synthetic pathways (Zhao et al., 2010).
Safety and Hazards
Wirkmechanismus
Mode of Action
The exact mode of action of 1-Bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene is currently unknown due to the lack of specific information . The compound’s interaction with its targets and the resulting changes would depend on the nature of these targets.
Pharmacokinetics
Its Log Po/w values range from 2.72 to 5.55 , suggesting a balance between hydrophilicity and lipophilicity, which could influence its absorption and distribution.
Biochemische Analyse
Biochemical Properties
1-Bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. The compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The nature of these interactions can include covalent binding or non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of this compound on cells can vary depending on the cell type and concentration of the compound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the expression of genes involved in detoxification processes or stress responses. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. For instance, the compound may inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions, but may degrade over time when exposed to light or heat. Long-term effects on cellular function can include alterations in cell viability, proliferation, and differentiation, depending on the duration of exposure and concentration used .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound may have minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain concentration is required to elicit a measurable response. Toxic or adverse effects at high doses can include liver toxicity, changes in blood chemistry, and behavioral alterations .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The compound can also interact with cofactors such as NADPH, which are required for enzymatic reactions. Effects on metabolic flux and metabolite levels can include changes in the concentrations of intermediates and end products of metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation can be influenced by factors such as lipid solubility and affinity for specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in metabolic processes .
Eigenschaften
IUPAC Name |
1-bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3/c1-9(2,10(12,13)14)7-3-5-8(11)6-4-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCQUAUGYNBEHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001216585 | |
| Record name | 1-Bromo-4-(2,2,2-trifluoro-1,1-dimethylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001216585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1225380-05-1 | |
| Record name | 1-Bromo-4-(2,2,2-trifluoro-1,1-dimethylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1225380-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-(2,2,2-trifluoro-1,1-dimethylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001216585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






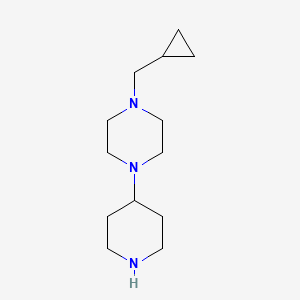



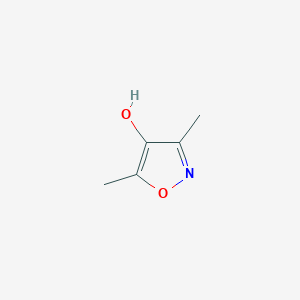
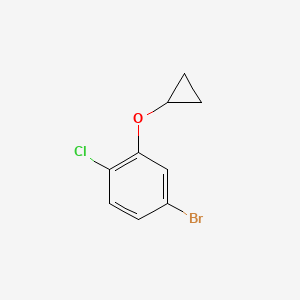

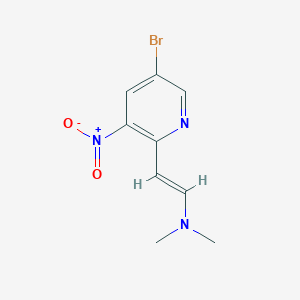
![4-chloro-5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one](/img/structure/B1375023.png)
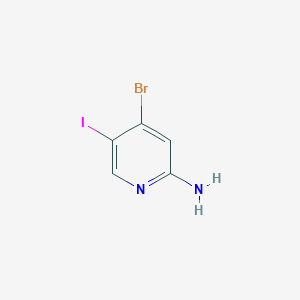
![3-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1375028.png)